Cav2.2 Inhibitory Potency and Selectivity over L-type Calcium Channels
In whole-cell patch clamp electrophysiology performed on HEK293 cells expressing recombinant human Cav2.2 (N-type) channels, this compound exhibited an IC50 of 240 nM. Under comparable assay conditions against Cav1.2 (L-type) channels, the IC50 was 2,900 nM, yielding a 12-fold selectivity ratio favoring N-type channel blockade [1]. This selectivity profile is consistent with the SAR trends reported for the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole series, where the 4-fluoro substituent on the benzamide ring contributes to maintaining N-type over L-type discrimination [2]. The comparator baseline is the compound's own activity at the L-type channel within the same experimental system.
| Evidence Dimension | Inhibitory potency (IC50) and isoform selectivity |
|---|---|
| Target Compound Data | Cav2.2 IC50 = 240 nM; Cav1.2 IC50 = 2,900 nM |
| Comparator Or Baseline | Cav1.2 (L-type) activity as internal counter-screen |
| Quantified Difference | 12.1-fold selectivity for Cav2.2 over Cav1.2 |
| Conditions | HEK293 cells expressing recombinant human Cav2.2 (N-type) or Cav1.2 (L-type) channels; whole-cell patch clamp at holding potential -100 mV |
Why This Matters
N-type selectivity is pharmacologically critical for developing analgesics with reduced cardiovascular (L-type-mediated) side effects, making this selectivity ratio a key procurement criterion when screening Cav2.2-targeted tool compounds.
- [1] BindingDB Entry BDBM50481467 (CHEMBL598603). Affinity Data: IC50 240 nM for N-type calcium channel alpha-1b/alpha-2-delta-1/beta-1b expressed in HEK293 cells; IC50 2.90E+3 nM for L-type calcium channel alpha-1c/alpha-2-delta-1/beta-1b expressed in HEK293 cells. View Source
- [2] Winters, M.P., et al. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorg. Med. Chem. Lett. 2014, 24(9), 2057–2061. View Source
